6-Iodo Diosmin

Catalog No.
S1790667
CAS No.
1431536-92-3
M.F
C28H31IO15
M. Wt
734.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Iodo Diosmin

CAS Number

1431536-92-3

Product Name

6-Iodo Diosmin

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C28H31IO15

Molecular Weight

734.44

InChI

InChI=1S/C28H31IO15/c1-9-20(32)23(35)25(37)27(41-9)40-8-17-21(33)24(36)26(38)28(44-17)43-16-7-15-18(22(34)19(16)29)12(31)6-14(42-15)10-3-4-13(39-2)11(30)5-10/h3-7,9,17,20-21,23-28,30,32-38H,8H2,1-2H3/t9-,17+,20-,21+,23+,24-,25+,26+,27+,28+/m0/s1

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)I)O)O)O)O)O)O

Synonyms

7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-4H-1-benzopyran-4-one

Limited Availability and Focus as an Impurity

6-Iodo Diosmin is not a commonly studied compound in scientific research. It appears to be primarily available from chemical suppliers as a research tool or reference standard [, , ]. There is a lack of published research specifically investigating its properties or potential applications.

6-Iodo Diosmin is a chemical compound classified as a flavonoid, specifically a derivative of diosmin. Its molecular formula is C28H31IO15C_{28}H_{31}IO_{15} with a molecular weight of 734.44 g/mol. The compound is characterized by the presence of an iodine atom at the 6-position of the diosmin structure, which differentiates it from its parent compound, diosmin. This modification may influence its biological activity and potential therapeutic applications .

The synthesis of 6-Iodo Diosmin typically involves the iodination of hesperidin, a flavonoid glycoside. The reaction can be summarized as follows:

  • Iodination of Hesperidin: Hesperidin is treated with iodine in an organic solvent, often pyridine or dimethylformamide, under controlled heating conditions.
  • Elimination of Hydrogen Iodide: The reaction conditions lead to the formation of 6-Iodo Diosmin through the elimination of hydrogen iodide .

The general reaction can be represented as:
Hesperidin+I26 Iodo Diosmin+HI\text{Hesperidin}+\text{I}_2\rightarrow \text{6 Iodo Diosmin}+\text{HI}

6-Iodo Diosmin exhibits various biological activities that are similar to those of diosmin, including:

  • Vasoprotective Effects: It has been shown to improve venous tone and reduce capillary permeability.
  • Anti-inflammatory Properties: The compound may help in reducing inflammation and related symptoms.
  • Antioxidant Activity: Like other flavonoids, it possesses antioxidant properties that can combat oxidative stress in cells .

Research indicates that the introduction of iodine may enhance these effects, potentially leading to greater efficacy in therapeutic applications.

The synthesis methods for 6-Iodo Diosmin generally follow these steps:

  • Preparation of Hesperidin Solution: Hesperidin is dissolved in an appropriate solvent.
  • Addition of Iodine: Iodine is added to the solution, often in the presence of a base like pyridine.
  • Heating: The mixture is heated to facilitate the reaction, typically at temperatures around 100°C for several hours.
  • Purification: The product is purified through crystallization or chromatography to isolate 6-Iodo Diosmin from byproducts and unreacted materials .

6-Iodo Diosmin has potential applications in various fields:

  • Pharmaceuticals: It may be used in formulations aimed at treating venous insufficiency and related disorders.
  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it could be incorporated into dietary supplements.
  • Research: As a derivative of diosmin, it serves as a valuable compound for studying flavonoid chemistry and biological activity .

Several compounds share structural similarities with 6-Iodo Diosmin, including:

  • Diosmin: The parent compound without the iodine substitution; known for its vasoprotective effects.
  • Hesperidin: A glycoside precursor that serves as the starting material for synthesizing 6-Iodo Diosmin.
  • Diosmetin: A methylated derivative of diosmin; exhibits similar biological activities but lacks the iodine atom.
  • Isorhoifin: Another flavonoid that shares some structural characteristics but differs significantly in its biological profile.

Comparison Table

CompoundUnique FeaturesBiological Activity
6-Iodo DiosminIodine at position 6Enhanced anti-inflammatory properties
DiosminNo iodine; parent compoundVasoprotective effects
HesperidinGlycoside formAntioxidant properties
DiosmetinMethylated derivativeSimilar to diosmin but less potent
IsorhoifinStructural variantVaries significantly in activity

The uniqueness of 6-Iodo Diosmin lies in its iodine substitution, which may enhance its pharmacological properties compared to similar compounds. Further studies are essential to fully understand its potential advantages in therapeutic applications.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.2

Appearance

Pale Yellow Solid

Melting Point

203-204°C

Dates

Modify: 2024-04-14

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